molecular formula C15H11ClFNO2 B297767 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B297767
M. Wt: 291.7 g/mol
InChI Key: NNVKDSNEMPRCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, also known as PF-06463922, is a novel small molecule drug candidate that has been developed for the treatment of cancer. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are essential for the transcription of genes involved in cell proliferation and survival. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, including those derived from leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the cells. In addition, the optimal dosing and treatment regimen for 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in clinical settings have not yet been established.

Future Directions

There are several potential future directions for the development and application of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. One possible direction is the combination of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione with other anticancer agents to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders, which are also associated with dysregulated gene expression. Finally, the development of more potent and selective BET inhibitors based on the structure of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione may lead to the discovery of novel anticancer drugs.

Synthesis Methods

The synthesis of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves the reaction of 4-chloro-3-fluoroaniline with diethyl malonate to form the corresponding malonic acid ester, which is then cyclized with phthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of chemical transformations to yield the final compound.

Scientific Research Applications

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of a protein called bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Molecular Formula

C15H11ClFNO2

Molecular Weight

291.7 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H11ClFNO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2

InChI Key

NNVKDSNEMPRCPH-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.